molecular formula C10H12BrNO2 B13911893 2-Bromo-4-dimethylamino-benzoic acid methyl ester

2-Bromo-4-dimethylamino-benzoic acid methyl ester

Cat. No.: B13911893
M. Wt: 258.11 g/mol
InChI Key: QBBPCOSJWMCMPG-UHFFFAOYSA-N
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Description

2-Bromo-4-dimethylamino-benzoic acid methyl ester is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a dimethylamino group, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-dimethylamino-benzoic acid methyl ester typically involves the bromination of 4-dimethylamino-benzoic acid methyl ester. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-dimethylamino-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation Reactions: N-oxide derivatives are formed.

    Reduction Reactions: The corresponding alcohol is formed.

Scientific Research Applications

2-Bromo-4-dimethylamino-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-dimethylamino-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylamino-benzoic acid methyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-benzoic acid methyl ester: Lacks the dimethylamino group, resulting in different electronic properties and reactivity.

    4-Bromo-2-methoxy-benzoic acid methyl ester: Contains a methoxy group instead of a dimethylamino group, leading to different steric and electronic effects.

Uniqueness

2-Bromo-4-dimethylamino-benzoic acid methyl ester is unique due to the presence of both the bromine atom and the dimethylamino group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. The ester group further adds to its versatility by allowing for easy modification and derivatization.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-bromo-4-(dimethylamino)benzoate

InChI

InChI=1S/C10H12BrNO2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,1-3H3

InChI Key

QBBPCOSJWMCMPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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